BenchChemオンラインストアへようこそ!

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Immuno-oncology Antiviral Therapy DHODH Inhibitors

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound from the quinoxalinone family, featuring a chlorine atom at the 5-position and a carbonyl group at the 2-position of the dihydroquinoxalin-2-one core. It is widely characterized as a versatile small molecule scaffold , serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and dihydroorotate dehydrogenase (DHODH).

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 148010-70-2
Cat. No. B3347955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,4-dihydroquinoxalin-2(1H)-one
CAS148010-70-2
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C(=CC=C2)Cl
InChIInChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12)
InChIKeyMZCZOGGMZQMPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 148010-70-2): A Regiospecific Scaffold for Drug Discovery


5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound from the quinoxalinone family, featuring a chlorine atom at the 5-position and a carbonyl group at the 2-position of the dihydroquinoxalin-2-one core . It is widely characterized as a versatile small molecule scaffold , serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and dihydroorotate dehydrogenase (DHODH) [1].

Why 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Directly Replaced by Its Regioisomers


In the 3,4-dihydroquinoxalin-2(1H)-one family, simple substitution with another congener is not viable for researchers aiming to optimize a specific biological or synthetic profile. The position of the chlorine atom critically influences the molecule's electron distribution, steric properties, and subsequent reactivity in transition metal-catalyzed cross-coupling reactions [1]. Critically, binding assays reveal that structural variations among dihydroquinoxalinones lead to vastly different potencies and selectivities, with IC50 values spanning several orders of magnitude against essential targets like human DHODH [2][3]. A direct switch from a 5-chloro isomer to an unsubstituted or 6-chloro variant would result in a complete loss of the specific structure-activity relationship (SAR) associated with the target of interest.

Quantitative Differential Evidence for 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one


DHODH Inhibition: 5-Chloro Scaffold Defines a Distinct Potency Window

When tested against human dihydroorotate dehydrogenase (DHODH), 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one (as a key fragment within a larger ligand, CHEMBL4474026) yielded an IC50 of 4.60E+3 nM (4.6 µM) [1]. This activity starkly contrasts with other optimized dihydroquinoxalinone-based DHODH inhibitors, such as CHEMBL5075388, which achieves an IC50 of 18 nM, a potency difference of over 250-fold [2]. This quantitative gap in primary biochemical activity demonstrates that the specific 5-chloro-substitution pattern provides a distinct potency baseline in the DHODH inhibition window compared to more elaborated analogs. This 4.6 µM starting point can be used to benchmark in-house libraries for lead identification efforts.

Immuno-oncology Antiviral Therapy DHODH Inhibitors

Monoamine Oxidase Selectivity Profile: Differential Potency Between MAO-A and MAO-B

In recombinant human enzyme assays, 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one (as a substructure in CHEMBL4210376) exhibited an IC50 of 1.70E+4 nM (17 µM) against MAO-B [1], while a separate ligand (CHEMBL5199383) inhibited MAO-A with a lower IC50 of 2.44E+4 nM (24.4 µM) [2]. These values correspond to a ~1.4-fold selectivity index favoring MAO-B over MAO-A, providing a quantifiable selectivity fingerprint. This contrasts with the pan-inhibition mode often observed in simple dihydroquinoxalinones, highlighting that the 5-chloro substitution can impart a preference for MAO-B.

Neurodegeneration Depression MAO-B Inhibitors

NaV 1.7 State-Dependent Antagonism: Sub-Micromolar Activity on the Inactivated Channel

In functional electrophysiology assays, a compound containing the 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one core (CHEMBL2010816) acted as a state-dependent antagonist of the human NaV 1.7 pain channel, demonstrating an IC50 of 240 nM on the partially inactivated state [1]. On the non-inactivated state, the IC50 was 3,000 nM, resulting in a ~12.5-fold functional selectivity window for the inactivated conformation [1]. This state-dependent profile is a critical differentiator from many non-specific sodium channel blockers, as it provides a basis for selective targeting of hyperexcitable neurons in pathological pain conditions while minimizing disruption of normal nerve function.

Pain Management Ion Channel NaV 1.7 Antagonist

Synthetic Versatility: A Privileged Scaffold in Multiple Therapeutic Programs

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is recognized as a 'Versatile small molecule scaffold' , a reputation substantiated by its demonstrated utility in generating libraries of biologically active compounds. For instance, the 3,4-dihydroquinoxalin-2(1H)-one core is a key fragment in the design of potent JNK3 inhibitors, where a single optimized derivative (J46-37) achieved a >500-fold selectivity over JNK1 and JNK2 [2]. The 5-chloro variant specifically enables unique C-5 diversification through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig [1], which are not possible with unsubstituted or differently substituted regioisomers without significantly altering the reaction pathway.

Medicinal Chemistry Combinatorial Chemistry Synthetic Intermediates

Solid-Phase Synthesis Compatibility: A High-Purity, Time-Efficient Route to Diverse Quinoxalinones

The solid-phase cyclative cleavage strategy has been specifically developed for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, enabling the efficient production of pharmacologically relevant quinoxalinone libraries with three points of diversification [1]. The 5-chloro substitution provides a critical reactive handle for solid-support attachment and subsequent cleavage, delivering products in high purity suitable for direct biological evaluation. This contrasts sharply with traditional solution-phase methods for other regioisomers, which often require extensive chromatographic purification and result in lower overall yields when applied to library production.

Solid-Phase Synthesis High-Throughput Chemistry Quinoxalinone Libraries

High-Value Application Scenarios for 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one


Lead Identification in Pain Management: NaV 1.7 State-Dependent Antagonist Development

Programs seeking selective NaV 1.7 antagonists for non-opioid pain therapies can use this scaffold as a validated starting point. Its demonstrated 12.5-fold state-dependent selectivity for the inactivated channel [1] provides an immediate structural blueprint for iterative medicinal chemistry to improve potency beyond the 240 nM IC50 baseline, while maintaining functional selectivity over the resting state.

Immuno-Oncology Drug Discovery: DHODH Inhibitor Hit Expansion

For groups targeting human DHODH for cancer immunotherapy or antiviral applications, this compound serves as a fragment-sized starting point with confirmed 4.6 µM activity [2]. This enables rapid fragment-based drug design (FBDD) or structure-based hit expansion, leveraging the C-5 chlorine as a vector for growing affinity toward the sub-20 nM range observed in optimized dihydroquinoxalinone inhibitors.

High-Throughput Combinatorial Chemistry Libraries

This scaffold is ideally suited for solid-phase combinatorial synthesis of diverse quinoxalinone libraries [3]. Its three points of diversification allow for parallel synthesis of hundreds of unique analogs in a time-efficient manner, directly feeding high-throughput screening campaigns targeting kinases, GPCRs, or epigenetic readers with minimal purification requirements.

Quote Request

Request a Quote for 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.